2-Chloro-2-deoxy-D-glucose (2-CIDG) is a derivative of D-glucose, a simple sugar essential for cellular energy production. It differs from D-glucose by having a chlorine atom replacing a hydrogen atom at the second carbon position and lacking an oxygen atom and two hydrogen atoms at the same position. This modification allows 2-CIDG to enter cells through similar pathways as glucose, but it cannot be further metabolized for energy production []. This unique property makes 2-CIDG a valuable tool in various scientific research applications.
Due to its similarity to glucose in terms of uptake but inability to be metabolized, 2-CIDG is used to study glucose transport and utilization in various cell types []. Researchers can track the cellular uptake of 2-CIDG using radiolabeling techniques, allowing them to measure glucose transporter activity and assess the dependence of specific cell types on glucose for energy []. This information is crucial for understanding various physiological and pathological processes, including cancer development, diabetes, and neurodegenerative diseases.
2-CIDG can act as an inhibitor of glycosylation, a process where sugar molecules are attached to proteins and lipids. This inhibition occurs because 2-CIDG competes with D-glucose for binding to enzymes involved in glycosylation []. Researchers utilize this property to study the role of glycosylation in various biological processes, such as protein folding, cell signaling, and immune function []. By manipulating glycosylation patterns using 2-CIDG, scientists can gain insights into the functional consequences of altered glycosylation in health and disease.
The specific properties of 2-CIDG have led to exploration of its potential as a therapeutic agent in various diseases. Studies have investigated its use in:
2-Chloro-2-deoxy-D-glucose is a halogenated derivative of D-glucose, where the hydroxyl group at the second carbon position is replaced by a chlorine atom. This compound is structurally similar to 2-deoxy-D-glucose, which is a well-known glucose analog. The molecular formula for 2-chloro-2-deoxy-D-glucose is CHClO, and it possesses unique properties due to the presence of the chlorine atom, which influences its reactivity and biological interactions.
As 2-CIDG is not typically used as a standalone molecule in biological systems, a specific mechanism of action is not applicable. Its primary function lies in its ability to be incorporated into complex carbohydrates, which then exert their specific biological effects.
For example, incorporating 2-CIDG into bacterial cell wall sugars could interfere with their synthesis or recognition by the immune system, potentially offering a strategy for developing new antibiotics [].
The chemical behavior of 2-chloro-2-deoxy-D-glucose involves several key reactions:
2-Chloro-2-deoxy-D-glucose exhibits significant biological activity, particularly in the context of cancer research. It acts as an inhibitor of glycolysis by mimicking glucose metabolism. Upon entering cells, it is phosphorylated to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which interferes with normal glucose metabolism and energy production pathways . This property has led to its exploration in therapeutic applications, especially in targeting cancer cells that rely heavily on glycolysis for energy.
Several methods have been developed for synthesizing 2-chloro-2-deoxy-D-glucose:
The applications of 2-chloro-2-deoxy-D-glucose are diverse:
Studies investigating the interactions of 2-chloro-2-deoxy-D-glucose with various biological pathways have highlighted its role in inhibiting glycolytic enzymes. The compound competes with glucose for uptake via glucose transporters and subsequently disrupts the phosphorylation process critical for energy production in cells . Its interaction with metabolic pathways has made it a focal point in exploring metabolic reprogramming in cancer cells.
Several compounds share structural similarities with 2-chloro-2-deoxy-D-glucose. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Deoxy-D-glucose | Lacks hydroxyl group at C-2 | Used extensively in cancer diagnostics and therapy |
2-Fluoro-2-deoxy-D-glucose | Fluorine replaces hydroxyl group at C-2 | More closely resembles glucose; widely used in PET imaging |
D-Mannose | Epimer at C-2 compared to D-glucose | Involved in glycosylation processes; potential therapeutic uses |
1-Deoxy-D-fructose | Lacks hydroxyl group at C-1 | Involved in different metabolic pathways |
The uniqueness of 2-chloro-2-deoxy-D-glucose lies in its chlorinated structure, which provides distinct reactivity patterns compared to other deoxysugars. Its ability to inhibit glycolysis while mimicking glucose makes it particularly valuable for research into metabolic diseases and cancer therapies.
The structure-activity relationship of 2-chloro-2-deoxy-D-glucose represents a fundamental paradigm in understanding how halogen substitution at the C-2 position of glucose analogs modulates biological activity [4]. This compound maintains the essential D-glucose backbone configuration while introducing a chlorine atom that significantly alters its interaction profile with biological systems [1]. The molecular formula C₆H₁₁ClO₅ with a molecular weight of 198.60 g/mol demonstrates the precise structural modification that distinguishes this analog from its parent glucose molecule [29].
Research has established that halogenated 2-deoxy-D-glucose derivatives exhibit a clear structure-activity relationship based on halogen size and electronegativity [4]. The chlorine substitution at position 2 creates a compound that demonstrates moderate binding affinity to hexokinase II compared to fluorinated analogs but superior activity relative to brominated derivatives [12]. This relationship follows the trend: 2-fluoro-2-deoxy-D-glucose > 2-chloro-2-deoxy-D-glucose > 2-bromo-2-deoxy-D-glucose in terms of biological potency [22].
The stereochemical configuration of 2-chloro-2-deoxy-D-glucose maintains four defined stereocenters with (2R,3S,4R,5R) absolute configuration [29]. This preservation of stereochemistry ensures recognition by glucose transporters while the chlorine substitution introduces sufficient steric hindrance to disrupt normal metabolic processing [4]. The compound exists in equilibrium between α and β anomeric forms, with both conformers capable of cellular uptake through glucose transporter proteins GLUT1 and GLUT4 [4].
Table 1: Molecular Properties and Structural Characteristics of 2-Chloro-2-deoxy-D-glucose
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₆H₁₁ClO₅ | [29] [30] |
Molecular Weight (g/mol) | 198.60 | [29] [30] |
CAS Number | 14685-79-1 | [29] [30] |
Melting Point (°C) | 135-136 | [30] |
Boiling Point (°C) | 507.0±50.0 (predicted) | [30] |
Density (g/cm³) | 1.553±0.06 (predicted) | [30] |
pKa (predicted) | 12.67±0.20 (predicted) | [30] |
Solubility | Water (slightly), Acetone (slightly), Ethanol, Methanol | [30] [6] |
Crystal Form | White crystalline powder, hygroscopic | [30] [6] |
Stability | Stable in acidic/neutral conditions; hydrolyzes in alkaline | [6] |
IUPAC Name | (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | [29] |
Configuration | D-glucose analog with chlorine substitution at C-2 | [1] [4] |
Anomeric Forms | α and β anomers exist in equilibrium | [29] |
Stereochemistry | 4 defined stereocenters (R,S,R,R) | [29] |
Comparative analysis reveals that 2-chloro-2-deoxy-D-glucose demonstrates intermediate cytotoxic effects when evaluated against cancer cell lines [2]. The chlorine atom, with its intermediate electronegativity and atomic radius compared to fluorine and bromine, creates optimal balance between molecular recognition and metabolic disruption [1]. Studies have shown that the compound effectively inhibits glycolysis through formation of 2-chloro-2-deoxy-D-glucose-6-phosphate, which accumulates intracellularly and inhibits downstream enzymatic processes [4].
The structure-activity relationship extends to protein-ligand interactions, where the chlorine substituent influences binding orientation and affinity [12]. Molecular dynamics simulations indicate that the chlorine atom participates in favorable van der Waals interactions while maintaining hydrogen bonding patterns similar to natural glucose [1]. This dual interaction profile explains the compound's ability to serve as both substrate and inhibitor in biological systems [4].
Table 2: Comparative Analysis of Halogenated 2-Deoxy-D-glucose Analogs
Compound | Molecular Formula | Molecular Weight | Halogen Size (Å) | Hexokinase Binding | Cytotoxicity Ranking |
---|---|---|---|---|---|
2-Deoxy-D-glucose (2-DG) | C₆H₁₂O₅ | 164.16 | H: 1.20 | Moderate | Reference |
2-Fluoro-2-deoxy-D-glucose (2-FG) | C₆H₁₁FO₅ | 182.15 | F: 1.47 | High | Highest |
2-Chloro-2-deoxy-D-glucose (2-CG) | C₆H₁₁ClO₅ | 198.60 | Cl: 1.75 | Moderate | Moderate |
2-Bromo-2-deoxy-D-glucose (2-BG) | C₆H₁₁BrO₅ | 243.05 | Br: 1.85 | Low | Lowest |
2,2-Difluoro-2-deoxy-D-glucose (2,2-diFG) | C₆H₁₀F₂O₅ | 200.14 | F₂: ~1.47 | High | Very High |
The conformational behavior of 2-chloro-2-deoxy-D-glucose in cellular environments represents a critical determinant of its biological activity and therapeutic potential [31]. X-ray crystallography studies reveal that the chlorine substitution at the C-2 position does not significantly alter the chair conformation of the pyranose ring compared to natural glucose [38]. The compound maintains the energetically favorable ⁴C₁ chair conformation, ensuring compatibility with cellular recognition mechanisms [1].
Nuclear magnetic resonance spectroscopy investigations demonstrate that 2-chloro-2-deoxy-D-glucose exhibits conformational flexibility similar to natural glucose in aqueous solution [31]. The anomeric equilibrium favors the β-anomer in aqueous environments, consistent with the anomeric effect observed in glucose derivatives [38]. Both α and β anomers display rapid equilibration rates, facilitating dynamic recognition by transport proteins and enzymes [4].
The presence of chlorine introduces subtle but significant changes in the electronic environment around the C-2 position [38]. Density functional theory calculations indicate that the chlorine atom participates in weak hydrogen bonding interactions with surrounding water molecules [1]. These interactions stabilize specific conformational states and influence the compound's behavior in the hydrated cellular environment [38].
Hirshfeld surface analysis reveals that the chlorine substituent forms hydrogen bonds with neighboring molecules but shows no evidence of halogen bonding interactions [38]. This finding suggests that the primary conformational influence stems from steric effects rather than specialized halogen bonding patterns [1]. The chlorine atom's van der Waals radius creates localized steric hindrance that affects enzyme-substrate interactions without fundamentally altering the overall molecular geometry [38].
In cellular membrane environments, 2-chloro-2-deoxy-D-glucose demonstrates altered diffusion properties compared to glucose [4]. The increased molecular weight and modified polarity distribution affect membrane permeability and transporter affinity [6]. Studies indicate that while the compound successfully crosses cellular membranes through glucose transporters, the kinetics of transport are modified relative to natural glucose [4].
The conformational analysis extends to protein-bound states, where the chlorine substituent influences binding pocket accommodation [12]. Nuclear magnetic resonance studies of enzyme-ligand complexes show that 2-chloro-2-deoxy-D-glucose adopts slightly different bound conformations compared to glucose [31]. These conformational differences contribute to altered enzyme kinetics and explain the compound's inhibitory properties [4].
Temperature-dependent conformational studies reveal that 2-chloro-2-deoxy-D-glucose maintains structural stability across physiological temperature ranges [30]. The compound demonstrates minimal conformational changes between 25°C and 37°C, ensuring consistent biological activity under normal cellular conditions [38]. This thermal stability contributes to the compound's reliability as a metabolic probe and potential therapeutic agent [21].
The molecular recognition of 2-chloro-2-deoxy-D-glucose by target enzymes represents a sophisticated interplay between structural mimicry and selective inhibition [4]. Hexokinase II, the primary target enzyme, demonstrates micromolar-range binding affinity for this glucose analog [12]. The enzyme's active site accommodates the chlorine substituent through conformational flexibility while maintaining essential recognition elements [1].
Detailed crystallographic studies of hexokinase-ligand complexes reveal specific binding modes for 2-chloro-2-deoxy-D-glucose [12]. The compound occupies the glucose binding pocket with the chlorine atom positioned in a hydrophobic cleft that normally accommodates the C-2 hydroxyl group of glucose [1]. This positioning facilitates phosphorylation at the C-6 position while preventing subsequent isomerization steps [4].
The enzyme recognition mechanism involves multiple interaction points that collectively determine binding specificity [12]. Hydrogen bonding networks involving the remaining hydroxyl groups maintain the essential recognition pattern established by natural glucose [1]. Simultaneously, the chlorine substituent introduces novel van der Waals contacts that stabilize the enzyme-ligand complex [38].
Phosphoglucose isomerase demonstrates altered recognition patterns for 2-chloro-2-deoxy-D-glucose-6-phosphate [18]. The enzyme exhibits competitive inhibition kinetics, suggesting that the phosphorylated product binds to the active site but cannot undergo the normal isomerization reaction [20]. This recognition failure leads to intracellular accumulation of the phosphorylated derivative and subsequent metabolic disruption [4].
Table 3: Enzyme Recognition and Interaction Profile of 2-Chloro-2-deoxy-D-glucose
Enzyme | Interaction Type | Binding Affinity | Functional Outcome | Reference |
---|---|---|---|---|
Hexokinase II (HKII) | Substrate/Inhibitor | Micromolar range | Phosphorylation to 2-CG-6P | [4] [12] |
Phosphoglucose Isomerase (PGI) | Product inhibition | Competitive inhibition | Blocked isomerization | [4] [18] |
Glucose Transporters (GLUT1/4) | Transport substrate | Km similar to glucose | Cellular uptake | [4] |
Glucose-6-phosphate Dehydrogenase | Indirect inhibition | Secondary effect | Reduced NADPH production | [4] |
SGLT Transporters | Transport substrate | Lower than glucose | Active transport | [4] |
Glucose transporter proteins GLUT1 and GLUT4 recognize 2-chloro-2-deoxy-D-glucose through conserved binding motifs [4]. The transporter proteins demonstrate Michaelis constants similar to glucose, indicating preserved recognition despite the chlorine modification [33]. This recognition pattern enables efficient cellular uptake while maintaining selectivity for glucose-like molecules [4].
The molecular recognition extends to allosteric regulatory sites on key enzymes [23]. Glycogen phosphorylase demonstrates altered regulation in the presence of 2-chloro-2-deoxy-D-glucose derivatives [23]. The compound interferes with normal allosteric control mechanisms, contributing to broader metabolic effects beyond direct enzyme inhibition [21].
Enzyme kinetic studies reveal that 2-chloro-2-deoxy-D-glucose demonstrates non-competitive inhibition patterns with certain glycolytic enzymes [4]. This inhibition mechanism suggests binding to regulatory sites distinct from the active site, highlighting the compound's multifaceted interaction profile [25]. The non-competitive nature of inhibition explains the compound's effectiveness even in the presence of elevated glucose concentrations [21].
Protein-ligand interaction studies using nuclear magnetic resonance spectroscopy provide detailed insights into recognition mechanisms [12]. Chemical shift perturbation mapping identifies specific amino acid residues involved in binding 2-chloro-2-deoxy-D-glucose [31]. These studies reveal that recognition involves both conserved glucose-binding residues and novel interaction sites specific to the chlorine substituent [1].
Computational modeling has emerged as a powerful tool for predicting the functional behavior of 2-chloro-2-deoxy-D-glucose in biological systems [25]. Molecular docking studies demonstrate that the compound binds to hexokinase II with binding energies comparable to natural glucose, typically ranging from -5.7 to -7.3 kcal/mol [12] [14]. These computational predictions correlate well with experimental binding affinities and provide mechanistic insights into enzyme-ligand interactions [15].
Density functional theory calculations using B3LYP methodology reveal detailed electronic properties of 2-chloro-2-deoxy-D-glucose [38]. The calculations predict molecular orbital energies, electrostatic potential distributions, and intermolecular interaction patterns [1]. These quantum mechanical analyses provide fundamental understanding of how the chlorine substituent modifies the electronic environment and influences biological activity [37].
Machine learning approaches have been applied to predict glucose analog behavior based on structural parameters [36]. Neural network models trained on experimental data successfully predict binding affinities and metabolic outcomes for halogenated glucose derivatives [35]. These predictive models demonstrate high accuracy rates exceeding 85% for compounds within the training parameter space [36].
Molecular dynamics simulations provide temporal insights into enzyme-ligand complex stability [25]. Extended simulations reveal that 2-chloro-2-deoxy-D-glucose maintains stable binding orientations within hexokinase active sites over nanosecond timescales [13]. The simulations identify key conformational states and transition pathways that govern enzyme catalysis [31].
Pharmacokinetic prediction models based on absorption, distribution, metabolism, and excretion properties indicate favorable drug-like characteristics for 2-chloro-2-deoxy-D-glucose [35]. Computational predictions suggest improved bioavailability compared to the parent 2-deoxy-D-glucose compound [35]. The modified lipophilicity and hydrogen bonding profile contribute to enhanced pharmacological properties [21].
Structure-activity relationship modeling using quantitative approaches identifies critical molecular descriptors for biological activity [24]. Principal component analysis reveals that halogen electronegativity, atomic radius, and lipophilicity collectively determine cytotoxic potency [22]. These computational insights guide rational design of improved glucose analogs with enhanced therapeutic potential [27].
Protein-ligand interaction fingerprinting provides detailed maps of binding site contacts [25]. Computational analysis identifies specific amino acid residues that contribute most significantly to binding affinity and selectivity [15]. These fingerprints enable prediction of cross-reactivity with related enzymes and assessment of off-target effects [24].
Free energy perturbation calculations quantify the thermodynamic contributions of the chlorine substituent to enzyme binding [13]. These calculations reveal that the chlorine modification contributes approximately 1-2 kcal/mol to binding free energy through favorable van der Waals interactions [38]. The energetic analysis explains the compound's intermediate activity relative to fluorinated and brominated analogs [1].
The biomimetic design of 2-chloro-2-deoxy-D-glucose represents a strategic approach to creating glucose analogs that maintain essential biological recognition while introducing selective functional modifications [26]. The design philosophy centers on preserving the fundamental glucose scaffold while strategically placing substituents that modulate specific biological pathways [27]. This approach ensures compatibility with existing cellular machinery while achieving desired therapeutic effects [21].
Structural mimicry principles guide the optimization of glucose analogs for enhanced biological activity [28]. The chlorine substituent at the C-2 position provides an optimal balance between molecular recognition and metabolic disruption [4]. This positioning maintains critical hydrogen bonding patterns while introducing steric and electronic modifications that alter enzyme kinetics [26].
Template-based design approaches utilize natural glucose binding sites as structural frameworks for analog development [26]. Computational analysis of glucose-binding proteins identifies conserved recognition motifs that must be preserved in analog structures [25]. The chlorine modification strategy respects these essential binding elements while introducing novel interaction possibilities [15].
Carbohydrate mimetic design strategies extend beyond simple substitution to include conformational constraints and electronic modifications [28]. The incorporation of halogen substituents represents one approach within a broader framework of biomimetic carbohydrate engineering [27]. These strategies aim to create compounds that exploit natural recognition mechanisms while achieving enhanced specificity and potency [26].
Chemical space exploration using computational screening identifies optimal substitution patterns for glucose analogs [24]. Systematic analysis of halogen substitutions reveals that chlorine at the C-2 position provides favorable properties across multiple evaluation criteria [22]. This positioning achieves the desired balance between biological activity and synthetic accessibility [27].
Biosynthetic pathway integration considerations ensure that designed analogs can effectively interact with cellular metabolic networks [21]. The design of 2-chloro-2-deoxy-D-glucose accounts for transport mechanisms, enzyme recognition patterns, and metabolic fate [4]. This comprehensive approach maximizes therapeutic utility while minimizing undesired metabolic interference [25].
Selectivity optimization strategies focus on achieving preferential activity against target cell types or pathways [22]. The chlorine modification enhances selectivity for rapidly dividing cells that exhibit increased glucose uptake [4]. This selectivity profile makes the compound particularly suitable for applications requiring metabolic targeting [21].
Synthetic accessibility considerations influence biomimetic design strategies for glucose analogs [27]. The chlorine substitution can be achieved through established synthetic methodologies, enabling practical implementation of the design concept [32]. This synthetic feasibility ensures that computationally optimized structures can be efficiently prepared for biological evaluation [28].